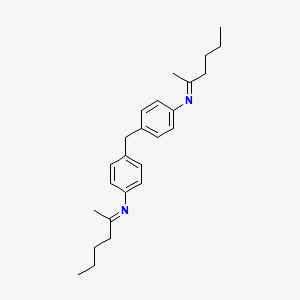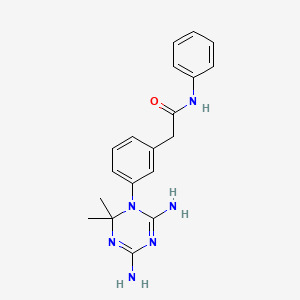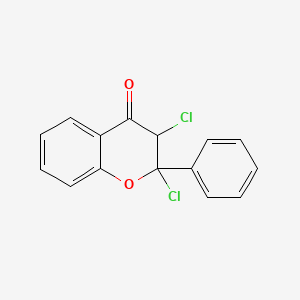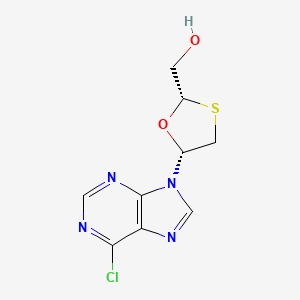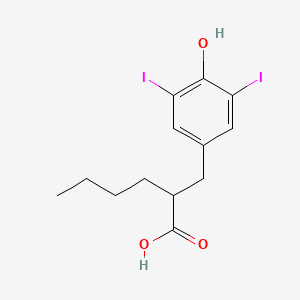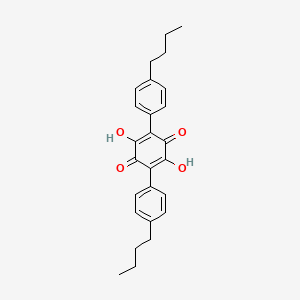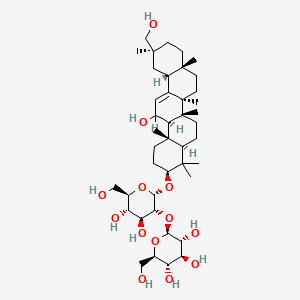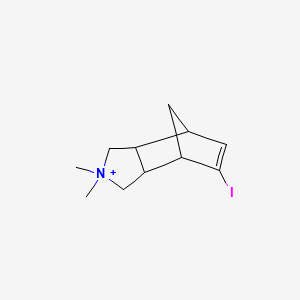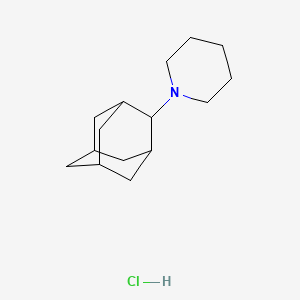
Piperidine, 1-(2-adamantyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2-adamantyl)-, hydrochloride is a chemical compound that features a piperidine ring substituted with an adamantyl group at the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. The adamantyl group, derived from adamantane, is known for its rigidity and bulkiness, which can influence the compound’s chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(2-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
Piperidine, 1-(2-adamantyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of polymers and other materials that benefit from the rigidity and stability of the adamantyl group.
Mécanisme D'action
The mechanism of action of piperidine, 1-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group can enhance binding affinity and selectivity by providing steric hindrance and increasing lipophilicity. This can lead to more effective inhibition or activation of the target, depending on the desired outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantyl group.
Rimantadine: Similar to amantadine, used as an antiviral.
Uniqueness
Piperidine, 1-(2-adamantyl)-, hydrochloride is unique due to the combination of the piperidine ring and the adamantyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Numéro CAS |
52917-78-9 |
|---|---|
Formule moléculaire |
C15H26ClN |
Poids moléculaire |
255.82 g/mol |
Nom IUPAC |
1-(2-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-2-4-16(5-3-1)15-13-7-11-6-12(9-13)10-14(15)8-11;/h11-15H,1-10H2;1H |
Clé InChI |
ZUYGIZBVJHFWRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



